Tert-butyl 2-formylazetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Azetidine Functionalization

tert-Butyl 2-formylazetidine-1-carboxylate (CAS 852324-38-0), also known as 1-Boc-2-Formylazetidine, is a four-membered N-heterocyclic building block with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. The compound features a strained azetidine core, a Boc-protected secondary amine, and a reactive aldehyde handle at the 2-position.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 852324-38-0
Cat. No. B1342806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-formylazetidine-1-carboxylate
CAS852324-38-0
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C=O
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3
InChIKeyUEGGEIJWHPDPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Formylazetidine-1-Carboxylate (CAS 852324-38-0): Core Specifications and Procurement Considerations


tert-Butyl 2-formylazetidine-1-carboxylate (CAS 852324-38-0), also known as 1-Boc-2-Formylazetidine, is a four-membered N-heterocyclic building block with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . The compound features a strained azetidine core, a Boc-protected secondary amine, and a reactive aldehyde handle at the 2-position. Commercially, it is supplied as a racemic mixture at purities typically ranging from 95% to 99% , with a computed LogP of 0.8 and a topological polar surface area (TPSA) of 46.6 Ų . It serves as a versatile intermediate in medicinal chemistry for constructing complex molecules, including pharmaceuticals and chiral ligands .

Why Generic Substitution of tert-Butyl 2-Formylazetidine-1-Carboxylate (CAS 852324-38-0) is Inadvisable


Generic substitution is not feasible due to the unique combination of a strained azetidine ring, a Boc-protected amine, and a reactive 2-formyl group. This specific geometry and electronic profile are critical for applications requiring both ring-strain-driven reactivity and orthogonal protection/deprotection strategies [1]. Closely related analogs, such as 3-substituted azetidines or those lacking the aldehyde moiety, exhibit fundamentally different chemical behaviors. For instance, 1-Boc-3-azetidinone (ketone at position 3) is primarily used as a ketone source, whereas the 2-formyl derivative enables aldehyde-specific transformations like reductive aminations or Grignard additions . Similarly, compounds lacking the Boc group require harsher reaction conditions and can lead to unwanted side reactions, as the azetidine nitrogen becomes nucleophilic . Therefore, selecting the exact 2-formyl, Boc-protected derivative is essential for predictable reactivity and yields.

Quantitative Differentiation of tert-Butyl 2-Formylazetidine-1-Carboxylate (CAS 852324-38-0) Against In-Class Analogs


Aldehyde Reactivity vs. Ketone Analogs: Reductive Amination Efficiency

The 2-formyl group enables a key synthetic transformation not possible with the 3-keto analog. Under standard reductive amination conditions (NaBH(OAc)₃, DCE, room temperature), tert-butyl 2-formylazetidine-1-carboxylate reacts with primary amines to afford secondary amine products in high yield . In contrast, tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) undergoes reductive amination with significantly lower efficiency due to the reduced electrophilicity of the ketone and steric hindrance at the 3-position, requiring more forcing conditions (elevated temperature, extended reaction times) that risk Boc-group lability .

Medicinal Chemistry Organic Synthesis Azetidine Functionalization

Ring-Strain-Mediated Reactivity: Decarbonylation Yield Comparison

The unique combination of ring strain and aldehyde functionality allows for specific reactivity. In a study on ligand-enabled non-oxidative decarbonylation of aliphatic aldehydes, tert-butyl 2-formylazetidine-1-carboxylate was converted to N-Boc-azetidine using chloro(1,5-cyclooctadiene)rhodium(I) dimer and 1,3-bis(diphenylphosphino)propane in 5,5-dimethyl-1,3-cyclohexadiene, achieving an 81% yield [1]. In contrast, the acyclic analog tert-butyl 2-formylpyrrolidine-1-carboxylate (a 5-membered ring with less ring strain) exhibited only a 45% yield under identical conditions, highlighting the critical role of azetidine ring strain in facilitating this transformation [1]. This demonstrates that the 4-membered azetidine core provides a kinetic advantage not available in larger ring systems.

Decarbonylation Catalysis Azetidine Ring Opening

Chiral Pool Availability: Enantiopure (S)-Enantiomer as an Alternative for Asymmetric Synthesis

For applications demanding enantiopurity, the (S)-enantiomer, (S)-tert-butyl 2-formylazetidine-1-carboxylate (CAS 200184-45-8), is commercially available . The racemate (CAS 852324-38-0) is a cost-effective option for achiral syntheses or when subsequent resolution is planned. The enantiopure form is essential for constructing chiral ligands or drug candidates where absolute stereochemistry dictates biological activity . A direct comparison of diastereoselectivity in allylation reactions of related 4-oxoazetidine-2-carbaldehydes shows that optically pure starting materials provide significantly higher diastereomeric ratios (dr) than racemic mixtures, enabling stereocontrolled synthesis of complex β-lactam frameworks [1].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Commercial Availability and Scalability: 99% Purity Option for Process Chemistry

This building block is available at multiple purity grades (95% to 99%) and quantities up to 100 kg, supporting both discovery and development phases . In contrast, many azetidine analogs with alternative substitution patterns (e.g., 3,3-dimethyl or 4-vinyl derivatives) are only available in smaller research quantities (mg to g scale) and at lower purities (typically 95%), limiting their utility in larger-scale process chemistry . The 99% purity grade is specifically offered by certain suppliers, which is critical for applications requiring high reproducibility, such as GMP-like process validation or the synthesis of advanced intermediates .

Process Chemistry Scalability High-Purity Building Blocks

Best Research and Industrial Application Scenarios for tert-Butyl 2-Formylazetidine-1-Carboxylate (CAS 852324-38-0)


Synthesis of Novel Dihydroisoquinolinone-Amide GIPR Agonists

This compound serves as a key intermediate in the synthesis of novel dihydroisoquinolinone-amide compounds, which are GIPR agonists under investigation for treating type 2 diabetes mellitus and obesity [1]. The formyl group enables a critical reductive amination step, while the Boc-protected azetidine core provides a rigid, conformationally constrained scaffold that enhances target binding. The high availability of 99% purity material is particularly valuable for scaling up the synthesis of advanced preclinical candidates .

Preparation of Enantiopure Azetidine-2,3-diones for Asymmetric Synthesis

The racemate can be resolved or used to generate chiral azetidine-2,3-diones, which are valuable precursors for spiro-β-lactams and other complex frameworks [1]. Alternatively, the commercially available (S)-enantiomer (CAS 200184-45-8) can be used directly for stereoselective transformations, such as diastereoselective allylation, to achieve high diastereomeric ratios in the synthesis of fused tricyclic β-lactams . The 81% yield advantage in decarbonylation reactions (vs. 5-membered analogs) underscores the utility of the azetidine core in these applications [2].

Construction of Chiral Ligands for Asymmetric Catalysis

The rigid, four-membered azetidine ring makes this compound an excellent precursor for chiral ligands. Its formyl group can be readily elaborated into various donor moieties (e.g., phosphines, amines), while the Boc group allows for orthogonal protection during ligand assembly [1]. The strained azetidine ring imparts conformational rigidity to the resulting metal complexes, often leading to enhanced enantioselectivity in asymmetric catalytic reactions, as demonstrated in the context of hydrozirconation and other transformations .

Development of Azetidine-Based Building Block Libraries

The compound is a versatile scaffold for generating diverse libraries of azetidine derivatives. Its aldehyde handle enables a wide range of transformations (e.g., Wittig, Grignard, reductive amination), while the Boc group provides a convenient protecting group for the azetidine nitrogen [1]. The availability of this compound in multi-kilogram quantities at 99% purity facilitates the parallel synthesis of large, high-quality libraries for high-throughput screening in drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-formylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.